4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide
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Overview
Description
The compound “4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide” is a type of quinazoline derivative . Quinazoline derivatives are a class of organic compounds that contain a quinazoline moiety, which is a bicyclic heteroaromatic ring system .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinazoline derivatives can be synthesized through various methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is known for its good functional group tolerance and easy operation .Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Patel et al. (2011) prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that certain compounds showed good activity compared with standard drugs. Similarly, Desai et al. (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, demonstrating potential as antimicrobial agents. These studies suggest the utility of quinazoline derivatives, including 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide, in developing new antimicrobial agents (Patel & Shaikh, 2011), (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antihypertensive Activities
Quinazoline derivatives have also shown promise in antitumor and antihypertensive applications. Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives and evaluated them for diuretic, antihypertensive, and anti-diabetic potential, with some compounds exhibiting excellent activity. These findings point to the potential for this compound to be explored for similar applications (Rahman et al., 2014).
Antipsychotic Agents
Moreover, quinazoline derivatives have been evaluated as potential antipsychotic agents. Norman et al. (1996) prepared heterocyclic analogues of a known compound and evaluated them as potential antipsychotic agents, showing that some derivatives exhibited potent in vivo activities. This suggests the potential for compounds like this compound to be explored for their antipsychotic properties (Norman, Navas, Thompson, & Rigdon, 1996).
Future Directions
Properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN4O2/c28-19-11-14-24-23(15-19)25(17-5-2-1-3-6-17)32-27(31-24)30-20-12-9-18(10-13-20)26(34)29-21-7-4-8-22(33)16-21/h1-16,33H,(H,29,34)(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUELYEOFRYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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